molecular formula C19H23N3O2 B1664309 ABT-670 CAS No. 630119-43-6

ABT-670

Cat. No.: B1664309
CAS No.: 630119-43-6
M. Wt: 325.4 g/mol
InChI Key: PUMMPCXNEPHBNN-UHFFFAOYSA-N
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Description

3-methyl-N-(1-oxy-3’,4’,5’,6’-tetrahydro-2’H-[2,4’-bipyridine]-1’-ylmethyl)benzamide: Initially developed as a potential treatment for erectile dysfunction, its current uses are primarily limited to scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N-(1-oxy-3’,4’,5’,6’-tetrahydro-2’H-[2,4’-bipyridine]-1’-ylmethyl)benzamide involves several steps, starting from commercially available starting materials.

Industrial Production Methods: Industrial production of 3-methyl-N-(1-oxy-3’,4’,5’,6’-tetrahydro-2’H-[2,4’-bipyridine]-1’-ylmethyl)benzamide typically involves optimizing the synthetic route for large-scale production. This includes the use of high-yielding reactions, efficient purification methods, and cost-effective reagents .

Chemical Reactions Analysis

Types of Reactions: 3-methyl-N-(1-oxy-3’,4’,5’,6’-tetrahydro-2’H-[2,4’-bipyridine]-1’-ylmethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives .

Scientific Research Applications

3-methyl-N-(1-oxy-3’,4’,5’,6’-tetrahydro-2’H-[2,4’-bipyridine]-1’-ylmethyl)benzamide has several scientific research applications:

    Chemistry: Used as a model compound to study dopamine receptor interactions and agonist activity.

    Biology: Investigated for its effects on dopamine receptors in various biological systems.

    Medicine: Explored as a potential treatment for erectile dysfunction and other conditions related to dopamine receptor activity.

    Industry: Utilized in the development of new pharmaceuticals targeting dopamine receptors.

Comparison with Similar Compounds

3-methyl-N-(1-oxy-3’,4’,5’,6’-tetrahydro-2’H-[2,4’-bipyridine]-1’-ylmethyl)benzamide is compared with other dopamine D4 receptor agonists, such as:

The uniqueness of 3-methyl-N-(1-oxy-3’,4’,5’,6’-tetrahydro-2’H-[2,4’-bipyridine]-1’-ylmethyl)benzamide lies in its high selectivity for the D4 receptor and its excellent oral bioavailability .

Properties

IUPAC Name

3-methyl-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-15-5-4-6-17(13-15)19(23)20-14-21-11-8-16(9-12-21)18-7-2-3-10-22(18)24/h2-7,10,13,16H,8-9,11-12,14H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMMPCXNEPHBNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCN2CCC(CC2)C3=CC=CC=[N+]3[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30212235
Record name ABT-670
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30212235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630119-43-6
Record name 3-Methyl-N-[[4-(1-oxido-2-pyridinyl)-1-piperidinyl]methyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=630119-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ABT-670
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0630119436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ABT-670
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30212235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ABT-670
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L6071XH2J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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